N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
CAS No.:
Cat. No.: VC17856675
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2 |
|---|---|
| Molecular Weight | 152.24 g/mol |
| IUPAC Name | N-methyl-N-prop-2-ynylpiperidin-4-amine |
| Standard InChI | InChI=1S/C9H16N2/c1-3-8-11(2)9-4-6-10-7-5-9/h1,9-10H,4-8H2,2H3 |
| Standard InChI Key | OWCICZBUIZKHRU-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC#C)C1CCNCC1 |
Introduction
Structural and Molecular Characteristics
N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine features a six-membered piperidine ring with a methyl group and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. Key structural attributes include:
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Molecular Formula: C₉H₁₆N₂
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IUPAC Name: N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
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SMILES: CN(CC#C)C1CCNCC1
The propargyl group introduces rigidity and electronic effects, enhancing binding to biological targets like acetylcholinesterase (AChE) and MAO-B .
Synthesis and Optimization
Alkylation Methods
The primary synthesis route involves alkylation of piperidine derivatives with propargyl bromide under basic conditions:
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Reagents: Piperidine, propargyl bromide, diisopropylethylamine (DIPEA).
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Solvents: Acetonitrile or dimethylformamide (DMF).
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Conditions: 60–80°C, 12–24 hours, monitored via thin-layer chromatography (TLC).
Yield: ~65–75%.
Ti–Mg-Catalyzed Carbocyclization
An alternative method employs titanium and magnesium catalysts for stereoselective cyclization:
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Catalysts: Ti(O-iPr)₄ (15 mol%), EtMgBr (20 mol%).
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Substrates: N-Allyl-substituted 2-alkynylamines.
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Outcome: Z-configuration methylenepyrrolidine derivatives with >80% selectivity .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Selectivity | Key Advantage |
|---|---|---|---|
| Alkylation | 65–75 | Moderate | Simplicity, scalability |
| Ti–Mg Catalysis | 80–90 | High | Stereochemical control |
Pharmacological Applications
Cholinesterase and MAO Dual Inhibition
The compound’s indole derivatives (e.g., MBA236) exhibit dual inhibition:
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AChE IC₅₀: 0.35 ± 0.01 μM
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MAO-B IC₅₀: 43 ± 8.0 nM .
This activity is critical for Alzheimer’s disease therapy, reducing amyloid-β aggregation .
Anticancer Activity
Piperidine derivatives demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 μM) via pro-apoptotic pathways. The propargyl group enhances membrane permeability and target engagement.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, J = 2.4 Hz, 2H, CH₂-C≡CH), 2.75–2.65 (m, 2H, NCH₂), 2.30 (s, 3H, NCH₃) .
Mass Spectrometry
Comparative Analysis with Structural Analogs
Table 2: Biological Activity of Piperidine Derivatives
Future Research Directions
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